Journal Name:Journal of Nuclear Science and Technology
Journal ISSN:0022-3131
IF:1.126
Journal Website:http://www.tandfonline.com/loi/tnst20
Year of Origin:1964
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:140
Publishing Cycle:Monthly
OA or Not:Not
Kinetics and mechanistic studies for oxidation of N-benzylhydroxylamine by a CoIII-bound bridging superoxo complex in perchloric acid medium
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-30 , DOI: Indian Journal of Chemistry, Section A
In aqueous perchloric acid medium (pH = 0.522 – 1.3), N–benzylhydroxylamine (two electron reductant) reduces the one electron oxidant, superoxo ligand in [(dien)(en)CoIII(O2)CoIII(en)(dien)](ClO4)5 (1) to the corresponding hydroperoxo complex,[(en)(dien)CoIII(HO2)CoIII(en)(dien)]5+ (2) and itself gets oxidised to PhCH2NO following both proton coupled electron transferpath and an electron transfer reaction. The kinetics, stoichiometry and reaction mechanism clearly indicate that oxidation of PhCH2NHOH occurs through the formation of an intermediate, benzyl derivative of aminoxyl radical (PhCH2NHO•). In thepresence of excess PhCH2NHOH over 1, the reaction obeys first-order kinetics and rate of the reaction increases with [PhCH2NHOH]. The reaction rate, however, decreases with increase in [H+] and the plot of 1/ko with [H+] is linear with a smallbut noteworthy intercept. It is also remarked that the reaction rate remarkably decreases with increasing proportion of D2O replacing H2O in the solvent. Therefore, an H-atom transfer from PhCH2NHOH to the bridging superoxide in 1 seems reasonable at the rate determining step
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Synthesis, structure and molecular Hirshfeld surface analysis of polymeric cadmium(II) complex involving tetradentate N3S-donor ligand and dicyanamide as bridging ligand
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-06-15 , DOI: Indian Journal of Chemistry, Section A
One new polymeric cadmium(II) complex {[Cd(bdmpe)(µ1,5-dca)]ClO4.CH3OH}n has been synthesized by the reaction of cadmium perchlorate with ligand N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-(phenylthio)ethan-1-amine (bdmpe) in presence of dca (dicyanamide, N(CN)2-) as bridging ligand in methanol and characterized by spectroscopic techniques. Single crystal X-ray diffraction study of the complex confirmed that it has polymeric 1D chain and each cadmium centre has distorted octahedral geometry with N5S coordination and is bonded through two terminal nitrile group of the dca ligand using m1,5 coordination modes. Intermolecular interactions and packing modes of the compound are described by Hirshfeld surface analysis and two dimensional finger print plots.
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DFT, TD-DFT and biological activity studies of some maleanilic acid derivatives ligands and their organometallic complexes
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-12-16 , DOI: Indian Journal of Chemistry, Section A
This study is a complementary study to our previous study that included the synthesis and characterization of some maleanilic acid derivative ligands (L1-4) and their metal carbonyl complexes (2-4)a-d as effective compounds for cancer cell growth inhibition against three cancer cell lines: HCT-116, HepG-2 cells and MCF-7. The activity data has manifested that the p-nitrophenyl maleanilic acid ligand (L2) and its chromium complex (2b) inhibited the tested cancer cells more effectively than the other complexes. Additionally, DFT and TD-DFT studies are performed to investigate their frontier molecular orbital (FMO), optical properties, and the correlation between the structure and biological activity. The calculated optical energy gap (Eg) is in the range of 1.78- 2.13 eV, and electron cloud delocalization of HOMO/LUMO levels revealed that all complexes show effective charge separation. The DFT results show a strong relation between Eg values of the carbonyl complexes and their experimental biological activity, where it is obvious that complex (2b) with the lowest Eg value has the greatest inhibitory potency against cancer cells. In contrast, complex (2d) with the highest Eg value exhibits the lowest inhibition potency. These findings translate the inverse relationship between Eg values of the complexes and the inhibition potency against cancer cells.
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Hantzsch synthesis of 1,4-dihydropyridine derivatives over ZnO/ZrO2 catalyst under solvent free condition
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-08-23 , DOI: Indian Journal of Chemistry, Section A
Hantzsch synthesis of 1,4-dihydropyridine derivatives is accomplished using novel and efficient ZnO/ZrO2 catalyst. The catalysts prepared by facile precipitation and wet impregnation method have been characterized by using techniques like XRD, SEM, EDS, UV-diffuse reflectance spectra, FTIR, XPS, BET surface area. Ex situ Pyridine absorption FTIR spectroscopy is used to determine the Bronsted and Lewis acidic sites. Enhanced activity of the zirconia supported zinc catalyst is attributed to tetragonal phase, more acidic sites and high surface area of the catalyst. The products attained in good to excellent yields in short duration under solvent free condition, minimizing the disposal problem and energy dissipation. The catalyst can be reused umpteen times without significant loss in activity.
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Dirhenium carbonyl compounds bearing cis-1,2-bis(diphenylphosphino)ethylene and cis-1,2-bis(diphenylphosphino)ethylene oxide ligands
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-10-14 , DOI: Indian Journal of Chemistry, Section A
Reaction of [Re2(CO)9(MeCN)] with cis-1,2-bis(diphenylphosphino)ethylene (cis-Ph2PCH=CHPPh2) in boiling benzene (80 °C) afforded two compounds, ax-[Re2(CO)9(κ1-cis-Ph2PCH=CHPPh2)] (1) and ax-[Re2(CO)9{κ1-cis- Ph2PCH=CHPh2P(O)}] (2) where the ligand is axially coordinated in a κ1 monodentate fashion through phosphorus. The close-bridged compound eq-[Re2(CO)8(μ-κ2-cis-Ph2PCH=CHPPh2)] (3) is obtained from a similar reaction of the same ligand with [Re2(CO)8(NCMe)2] in refluxing benzene. In this case the diphosphine is equatorially coordinated to two Re atoms in a symmetrical bridging fashion. Compounds 1−3 have been characterized by IR, 1H NMR, 31P{1H} NMR spectroscopy and single crystal X-ray diffraction analyses.
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Structural characterization of catena-[bis(μ-4-nitrobenzoato)-diaqua-calcium 4,4'-bipyridine] and catena-[bis(μ-4-nitrobenzoato)-diaqua-calcium 1H-1,2,4-triazole]
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-05 , DOI: Indian Journal of Chemistry, Section A
An attempted incorporation of N-donor ligand in the coordination sphere of Ca in the molecular solid [Ca(H2O)4(4-nba)2] (4-nba=4-nitrobenzoate) resulted in the formation of the one-dimensional (1D) coordination polymers catena-[bis(μ-4-nitrobenzoato)-diaqua-calcium 4,4'-bipyridine] 1 and catena-[bis(μ-4-nitrobenzoato)-diaqua-calcium 1H-1,2,4-triazole] 2 with the N-heterocycle functioning as a solvate. The syntheses, crystal structures and properties of [Ca(H2O)2(4-nba)2]•L (L=4,4′-bipyridine 1; L=1H-1,2,4-triazole 2) are reported. The central Ca(II) in 1 and 2 exhibits eight-coordination and the aqua ligands are terminal, while 4-nitrobenzoate functions as a μ2-bridging ligand. The μ2-η2:η1 tridentate binding mode of the 4-nba ligand results in the formation of an infinite chain of edge-sharing {CaO8} polyhedra flanked by the 4-nitrobenzoates. The solvate 4,4′-bipyridine in 1 (or 1,2,4-triazole in 2) links adjacent polymeric chains with the aid of O-H∙∙∙N hydrogen bonding interactions. A comparative study of {CaOx} polyhedral linking in structurally characterized calcium coordination polymers based on 4-nitrobenzoate is described.
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Synthesis of 4-{(E)-[(3-methyl-5-sulphanyl-4H-1,2,4-triazol-4-yl)imino]methyl} benzaldehyde and its complexes with Ag(I), Hg(II), Zn(II), Co(II), Ni(II) ions and its characterisation
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-06-15 , DOI: Indian Journal of Chemistry, Section A
A novel Schiff base 4-{(E)-[(3-methyl-5-sulphanyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzaldehyde (MSTB) and its complexes with Ag(I), Hg(II), Cu(II), Ni(II) and Co(II) have been prepared. MSTB is prepared by the condensation reaction between triazole and terephthaldehyde. In complexes, MSTB molecules are found to link with the metal ion, through thiolsulphur after deprotonation and the nitrogen of the azomethine group. The composition of the complexes are found to be ML where M =Ag, ML2 where M=Zn, Hg and ML2(H2O)2 where M= Co, Ni. Linear polymeric structure is proposed for Ag(I) complex, tetrahedral structure is proposed for Zn(II) and Hg(II) complexes and octahedral structure is proposed for Co(II) and Ni(II) complexes.
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Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-11-16 , DOI: Indian Journal of Chemistry, Section A
A new Schiff base ligand (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol (HL) and its Cu(II), Co(II), Ni(II) and Zn(II) metal complexes have been synthesized and characterized by various spectroscopic (UV-visible, IR, NMR and mass), SEM and magnetic susceptibility measurement. The ligand (HL) have been synthesized by condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. Based on electronic spectral data and magnetic susceptibility measurement the tetrahedral geometry is proposed for all the complexes. The ligand and metal complexes are screened for their antimicrobial activities against bacteria (Staphylococcus aureus, Escherichia coli) and antifungal activity against the fungi (Candida albicans). Further, the ligand and its Cu(II) complex are also screened for anticancer activity on human breast (MCF7) cancer cell lines by the MTT assay method. Interestingly, Cu(II) complex shows better anticancer activity than the free Schiff base ligand. The in vitro anti-inflammatory and anti-diabetic activities of the ligand and Cu(II) complex are studied. The Cu(II) complex show higher inhibition activity than that of the free ligand.
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Structure and electronic properties of mono and di-methyl substituted poly(p-phenylenebenzobisthiazole) oligomers: A computational study
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-04-09 , DOI: Indian Journal of Chemistry, Section A
The structural and electronic properties of mono and di-methyl substituted poly(p-phenylene benzobisthiazole) oligomers have been investigated theoretically employing quantum chemical calculations based on density functional theory (DFT) using the B3LYP functional. The neutral states geometries of these oligomers have been used to calculate the HOMO-LUMO gaps (DH-L), ionization potentials (IP) and electron affinities (EA). The lowest excitation energies (Eg) and the maximum absorption spectra have been studied using the TDDFT/B3LYP/6-31G(D) method. The cationic and anionic states of these oligomers have been optimized using the same methodology. The optimized lowest singlet excited-state geometries of oligomers have been used to calculate the emission spectra by using TDDFT method. The DH-Ls, IPs, EAs, Egs, and absorption/emission spectra of the respective polymer have been obtained by extrapolating those of the oligomers to the inverse chain length equal to zero. From the reorganization energies, it can be seen that the electron transport energy values are smaller than the hole transport suggesting that these could be used as electron transport materials in light emitting diodes devices. Thus, these studies on the oligomers will help in rationalizing the properties of known polymers and to predict those of yet unknown ones for their utilization in electronic devices.
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Molecularly imprinted electrochemical sensor based on electrode modified by functionalized carbon nanotube for selective detection of uric acid
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-09-17 , DOI: Indian Journal of Chemistry, Section A
In this study, we have developed a novel biomimetic electrochemical sensor sensitized with functionalized carbon nanotubes using a molecularly imprinted film as a recognition element for the rapid detection of uric acid. Using K3[Fe(CN)6] as a probe, uric acid imprinted films on electrodes are characterized by voltammetry measurements and electrochemical impedance spectroscopy. The optimizations of experimental steps are conducted by cyclic voltammetry and differential pulse voltammetry. When the imprinted sensor is immersed in the solution containing a certain concentration of uric acid and incubated for a period of time, the oxidation peak current of K3[Fe(CN)6] decreases with the increase of uric acid concentration. Under optimal conditions, the peak current of K3[Fe(CN)6] has a good linear relationship with uric acid concentration at range from 0.1 μM to 3.3 μM with the detection limit of 0.03 μM. The proposed sensor shows high selectivity for rapid detection of uric acid in human serum samples.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
26.60 55 Science Citation Index Science Citation Index Expanded Not
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